
N-(2,3-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, phenyl groups, and carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of N-aryl-β-alanines with ethyl acetoacetate under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like toluene or diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: It may have therapeutic applications due to its potential interactions with biological targets.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-aryl-β-alanines and quinoline derivatives, such as:
- N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
What sets N-(2,3-dimethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide apart is its specific combination of functional groups and structural features, which may confer unique reactivity and potential biological activity .
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-14-7-6-10-20(15(14)2)25-23(28)19-13-18-21(26-24(19)29)11-17(12-22(18)27)16-8-4-3-5-9-16/h3-10,13,17H,11-12H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
YLTMPDWJQXSEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O)C |
Origin of Product |
United States |
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